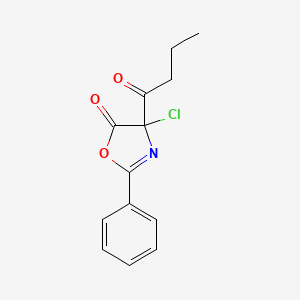
4-Butanoyl-4-chloro-2-phenyl-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one is a synthetic organic compound belonging to the oxazolone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted benzoyl chloride with an amino acid derivative, followed by cyclization in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxazolone derivatives.
Reduction: Formation of reduced oxazolone compounds.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with different substituents, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butyryl-2-phenyloxazol-5(4H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
4-Chloro-2-phenyloxazol-5(4H)-one: Lacks the butyryl group, which may influence its chemical properties and applications.
Uniqueness
4-Butyryl-4-chloro-2-phenyloxazol-5(4H)-one is unique due to the presence of both butyryl and chlorine substituents, which can significantly impact its chemical reactivity and potential applications. These substituents may enhance its stability, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
90127-59-6 |
|---|---|
Formule moléculaire |
C13H12ClNO3 |
Poids moléculaire |
265.69 g/mol |
Nom IUPAC |
4-butanoyl-4-chloro-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H12ClNO3/c1-2-6-10(16)13(14)12(17)18-11(15-13)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 |
Clé InChI |
LSJYKURUERHVQE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1(C(=O)OC(=N1)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)


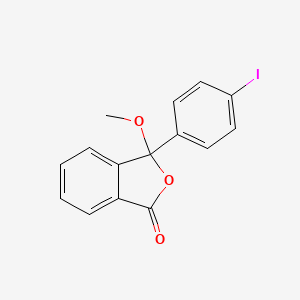
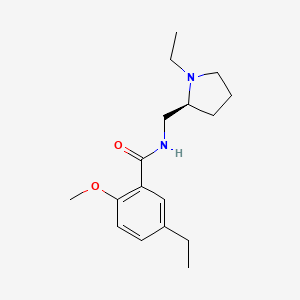
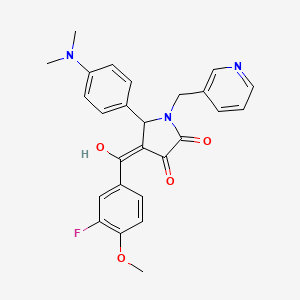
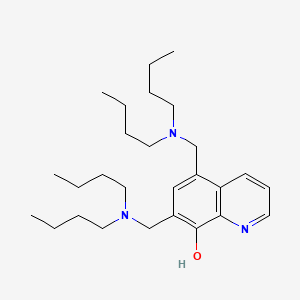
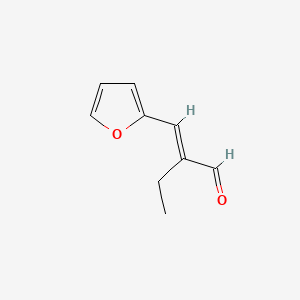

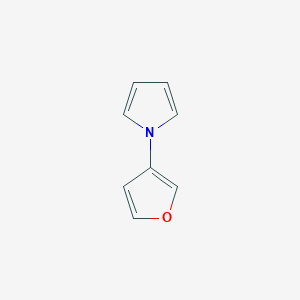
![1,3,4-Trimethoxydibenzo[b,d]furan](/img/structure/B12890381.png)
![(1R)-Dicyclohexyl(2'-((3,5-dimethoxybenzyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12890389.png)
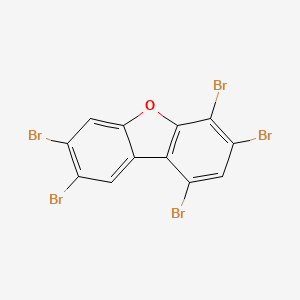
![2-(1H-benzo[d]imidazol-2-yl)oxazole](/img/structure/B12890404.png)
